N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
描述
N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted with a pyridin-4-yl group at position 5, a 3-methoxyphenyl group at position 1, and a carboxamide side chain linked to a 3,4-dimethoxyphenylethyl moiety. Its synthesis and structural validation likely involve crystallographic methods such as SHELX programs, which are widely used for small-molecule refinement .
属性
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-16(18-8-9-21(33-3)22(14-18)34-4)27-25(31)23-24(17-10-12-26-13-11-17)30(29-28-23)19-6-5-7-20(15-19)32-2/h5-16H,1-4H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMBZDMYQMJZDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features a triazole ring, which is known for its diverse biological activities. The presence of methoxy and pyridine groups enhances its pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Antiproliferative Activity : Studies indicate that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. The triazole moiety is often involved in inhibiting tubulin polymerization, disrupting microtubule dynamics, and inducing cell cycle arrest .
- Antimicrobial Properties : Compounds with triazole scaffolds have been reported to possess antibacterial and antifungal activities. This activity is believed to arise from their ability to interfere with cellular processes in pathogens .
Biological Activity Data
Case Studies
- Antiproliferative Effects : In a study evaluating the antiproliferative effects of related compounds, it was found that those with a triazole scaffold exhibited potent activity against human cancer cell lines such as SGC-7901. The mechanism involved binding at the colchicine site on tubulin .
- Antimicrobial Activity : Research on substituted pyrazoles demonstrated that compounds similar to our target compound showed effective inhibition against Staphylococcus aureus and Candida species, indicating potential applications in treating infections .
Research Findings
Recent studies have highlighted the importance of substituents on the triazole ring for enhancing biological activity. For instance:
- Substituent Variability : Modifications on the phenyl groups significantly influence the compound's efficacy. Compounds with methoxy substitutions showed improved solubility and bioavailability .
- Structure-Activity Relationship (SAR) : A systematic evaluation of various derivatives has led to the identification of key structural features that enhance biological potency, particularly in anticancer and antimicrobial activities .
科学研究应用
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development:
Anticancer Activity
Research has indicated that derivatives of triazole compounds often exhibit significant anticancer properties. For instance, studies have shown that similar triazole derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Triazole compounds are known for their antimicrobial effects. They have been tested against various bacterial and fungal strains, demonstrating efficacy in inhibiting growth and providing a basis for developing new antimicrobial agents .
Antitubercular Activity
The compound's structural similarities to known antitubercular agents suggest potential effectiveness against Mycobacterium tuberculosis. Studies on related compounds have shown promising results in inhibiting the growth of this pathogen .
Synthesis and Derivatives
The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can be achieved through various methods including:
- Click Chemistry : This method allows for the efficient formation of triazole rings, which are pivotal in creating biologically active compounds.
- Condensation Reactions : The combination of different functional groups to form the desired triazole structure.
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of triazole derivatives, N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
Another research effort focused on the antimicrobial properties of triazole derivatives. The compound was tested against both Gram-positive and Gram-negative bacteria. The findings showed effective inhibition zones comparable to standard antibiotics, indicating its potential as a broad-spectrum antimicrobial agent .
相似化合物的比较
Comparison with Similar Compounds
The compound belongs to a broader class of triazole-carboxamide derivatives. Key structural analogs and their comparative features are outlined below:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Findings:
Substituent Effects: Methoxy vs. Pyridine Position: Pyridin-4-yl (target) vs. The 4-position may favor interactions with planar binding sites (e.g., kinase ATP pockets) .
Side Chain Modifications :
- The 3,4-dimethoxyphenylethyl group in the target compound provides steric bulk and aromaticity, contrasting with the pyrazole-propyl chain in ’s analog, which may enhance solubility but reduce target specificity .
Core Heterocycle :
- Triazole-carboxamide derivatives (target, ) generally exhibit moderate solubility, whereas pyrazolo-pyrimidine analogs () trade solubility for increased rigidity and binding affinity .
Biological Implications :
- Structural similarity principles () suggest the target compound’s triazole-carboxamide scaffold may share pharmacological profiles with analogs, but substituent variations could lead to divergent target selectivity or pharmacokinetic behavior .
常见问题
Q. What are the key structural features of this compound, and how do they influence its reactivity or biological activity?
Methodological Answer: The compound contains a 1,2,3-triazole core substituted with a pyridinyl group (position 5), a 3-methoxyphenyl group (position 1), and a carboxamide side chain linked to a 3,4-dimethoxyphenethyl moiety. Key structural implications:
- Methoxy groups (3,4-dimethoxy and 3-methoxy): Enhance solubility via hydrogen bonding and influence electronic effects (e.g., resonance stabilization) on aromatic rings .
- Pyridinyl group : Introduces π-stacking potential and metal-coordination sites, relevant in enzyme inhibition studies.
- Carboxamide linkage : Stabilizes interactions with biological targets (e.g., kinases, GPCRs) through hydrogen bonding.
Q. Table 1: Structural Components and Functional Roles
Q. What synthetic strategies are recommended for optimizing the yield of this compound?
Methodological Answer: The synthesis involves multi-step reactions, including:
Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.
Condensation reactions for carboxamide formation, using coupling agents like EDC/HOBt.
Protection/deprotection of methoxy groups to avoid side reactions.
Q. Optimization Tips :
- Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading). For example, a central composite design can identify optimal conditions for CuAAC yield .
- Employ flow chemistry for precise control of reaction kinetics, reducing byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of methoxy substituents?
Methodological Answer:
- Step 1 : Synthesize analogs with systematic substitution (e.g., 3-methoxy → 3-fluoro, 3-hydroxy) to assess electronic and steric effects.
- Step 2 : Test analogs against target enzymes (e.g., cytochrome P450 isoforms) using kinetic assays (IC₅₀, Ki measurements).
- Step 3 : Perform molecular docking to correlate substituent effects with binding affinities.
Q. Table 2: SAR Data for Methoxy Substitution
| Substituent (Position) | Activity (IC₅₀, nM) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| 3-OMe | 12.5 ± 1.2 | 0.45 | |
| 3-F | 8.7 ± 0.9 | 0.32 | |
| 3-OH | 45.3 ± 3.1 | 1.10 |
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer: Contradictions often arise from variations in assay conditions or cell models. Mitigation strategies:
- Standardize protocols : Use validated cell lines (e.g., HEK293 for GPCR studies) and control for pH/temperature.
- Validate target engagement : Employ orthogonal assays (e.g., SPR for binding affinity, Western blot for downstream signaling).
- Meta-analysis : Aggregate data from ≥3 independent studies using tools like RevMan to identify outliers .
Q. What analytical methods are most suitable for characterizing this compound and its metabolites?
Methodological Answer:
- LC-HRMS : For purity assessment and metabolite identification (use C18 columns, 0.1% formic acid in mobile phase).
- NMR : ¹H/¹³C NMR to confirm regiochemistry of triazole formation (e.g., distinguish 1,4- vs. 1,5-disubstitution).
- X-ray crystallography : Resolve crystal structure to validate stereochemistry (see for analogous pyrazolyl structures).
Q. Table 3: Key Analytical Parameters
| Method | Parameters | Detection Limit |
|---|---|---|
| LC-HRMS | Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm); Flow: 0.3 mL/min | 0.1 ng/mL |
| ¹H NMR | Solvent: DMSO-d6; Frequency: 400 MHz | 1 mol% impurity |
Q. What strategies are recommended for evaluating in vitro toxicity and off-target effects?
Methodological Answer:
- Panel screening : Test against 50+ kinases/epigenetic targets (e.g., Eurofins Panlabs® panel) to assess selectivity.
- CYP inhibition assays : Use human liver microsomes to predict drug-drug interactions .
- Mitochondrial toxicity : Measure ATP levels via luminescence assays (e.g., CellTiter-Glo®).
Q. How can computational modeling guide the design of derivatives with improved bioavailability?
Methodological Answer:
- QSAR models : Train models on existing data (e.g., LogP, polar surface area) to predict solubility/permeability.
- MD simulations : Simulate compound behavior in lipid bilayers to optimize logP (target: 2–3) .
- ADMET Predictors™ : Use software to prioritize analogs with favorable pharmacokinetic profiles.
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